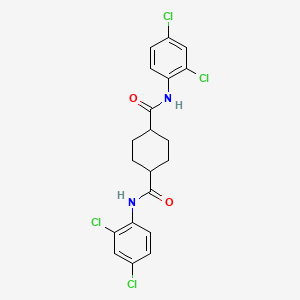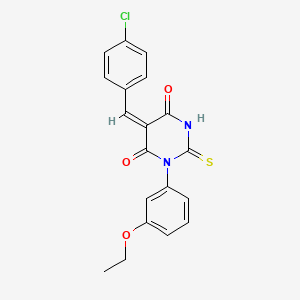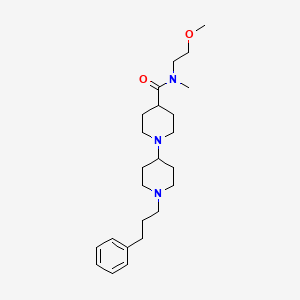
N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPh-DNQX, is a potent competitive antagonist of the ionotropic glutamate receptor. This chemical compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
DPh-DNQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This prevents the binding of glutamate, which is the natural ligand of the receptor, and blocks the receptor's activity.
Biochemical and Physiological Effects
DPh-DNQX has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DPh-DNQX can block the activity of AMPA receptors in a dose-dependent manner. In vivo studies have shown that DPh-DNQX can block the induction of long-term potentiation, which is a form of synaptic plasticity that is thought to underlie learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
DPh-DNQX has several advantages as a research tool. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, DPh-DNQX also has some limitations. It is not selective for the AMPA receptor and can also block the activity of kainate receptors. In addition, it has a relatively short half-life, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving DPh-DNQX. One area of research could be to investigate the role of AMPA receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of research could be to develop more selective antagonists of the AMPA receptor that do not have the limitations of DPh-DNQX. Finally, DPh-DNQX could be used as a tool to investigate the role of AMPA receptors in various physiological processes, such as synaptic plasticity, learning, and memory.
Synthesemethoden
The synthesis of DPh-DNQX involves a multi-step process that starts with the reaction between 2,5-dimethylphenylamine and 2-naphthoyl chloride to form 2-naphthyl-2,5-dimethylphenylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~2~-(2,5-dimethylphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
DPh-DNQX has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in various physiological and pathological processes. This chemical compound has been shown to block the activity of AMPA receptors, which are involved in synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-19-12-13-20(2)25(16-19)28(32(30,31)24-10-4-3-5-11-24)18-26(29)27-23-15-14-21-8-6-7-9-22(21)17-23/h3-17H,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHMUMQUNQVEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)

![1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983545.png)
![4-amino-N-(4-methylphenyl)-N'-[(4-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B4983555.png)

![7-phenyl-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983588.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)

![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)